5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid
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Overview
Description
5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid is a heterocyclic compound that contains both thiazole and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The oxazole ring can be synthesized through the cyclization of α-haloketones with amides. The final coupling of these rings can be achieved through various methods, including condensation reactions .
Chemical Reactions Analysis
5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the heteroatoms in the rings.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The thiazole and oxazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, thereby modulating their activity .
Comparison with Similar Compounds
Similar compounds to 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid include other heterocyclic compounds containing thiazole or oxazole rings, such as:
Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.
Oxazole derivatives: Compounds like 2-oxazoline and oxazole-4-carboxylic acid.
What sets this compound apart is the presence of both thiazole and oxazole rings in a single molecule, which can confer unique chemical and biological properties .
Properties
IUPAC Name |
5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-7(11)4-3-5(12-9-4)6-1-2-8-13-6/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIUUDVNPJRLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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